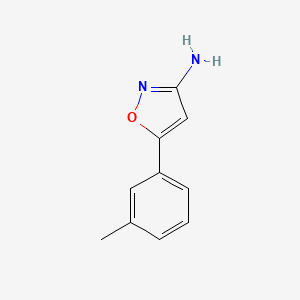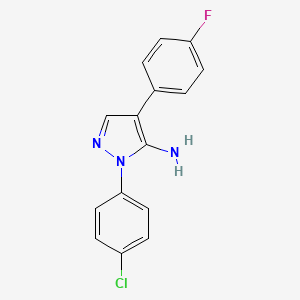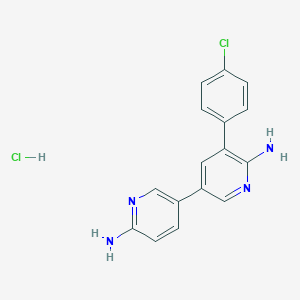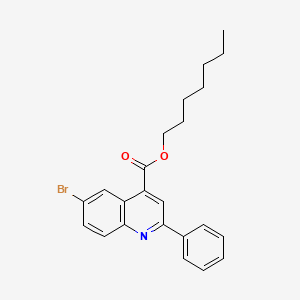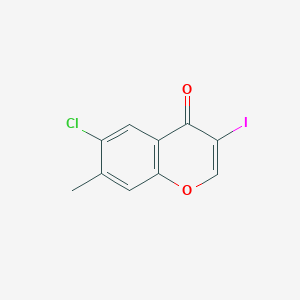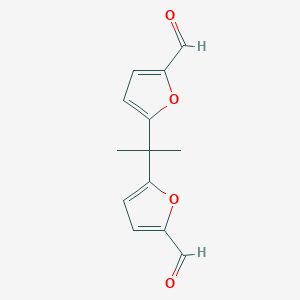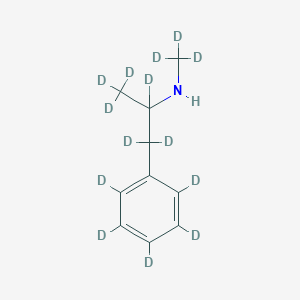
(+/-)-Methamphetamine-d14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Methamphetamine-d14 is a deuterated form of methamphetamine, a potent central nervous system stimulant. The deuterium atoms replace hydrogen atoms in the methamphetamine molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Methamphetamine-d14 typically involves the reduction of ephedrine or pseudoephedrine using deuterium gas or deuterated reducing agents. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process can be summarized as follows:
Reduction of Ephedrine/Pseudoephedrine: Ephedrine or pseudoephedrine is dissolved in a suitable solvent, such as ethanol or methanol.
Catalytic Hydrogenation: The solution is subjected to catalytic hydrogenation using deuterium gas in the presence of Pd/C.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of ephedrine or pseudoephedrine are reduced using deuterium gas and Pd/C catalysts.
Continuous Flow Reactors: Industrial setups often use continuous flow reactors to ensure consistent production and high yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Methamphetamine-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated phenylacetone and other oxidation products.
Reduction: Further reduction can lead to the formation of deuterated amphetamine.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Deuterated Phenylacetone: Formed through oxidation.
Deuterated Amphetamine: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
(+/-)-Methamphetamine-d14 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of methamphetamine in the body.
Isotope Tracing: Utilized in isotope tracing studies to understand the distribution and metabolism of methamphetamine.
Drug Development: Helps in the development of new drugs by providing insights into the metabolic fate of methamphetamine.
Neurotoxicity Studies: Used in research to study the neurotoxic effects of methamphetamine and its analogs.
Mécanisme D'action
(+/-)-Methamphetamine-d14 exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It binds to and inhibits the reuptake of these neurotransmitters, leading to increased synaptic concentrations. The molecular targets include:
Dopamine Transporter (DAT): Inhibition of DAT increases dopamine levels.
Norepinephrine Transporter (NET): Inhibition of NET increases norepinephrine levels.
Serotonin Transporter (SERT): Inhibition of SERT increases serotonin levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methamphetamine: The non-deuterated form of (+/-)-Methamphetamine-d14.
Amphetamine: A related stimulant with similar effects but different potency and duration of action.
Methylphenidate: Another stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research. The deuterium atoms provide a way to trace the compound’s metabolic pathways and study its pharmacokinetics without altering its pharmacological effects significantly.
Propriétés
Numéro CAS |
362044-12-0 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
163.32 g/mol |
Nom IUPAC |
1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D |
Clé InChI |
MYWUZJCMWCOHBA-QUMROUDOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC(CC1=CC=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


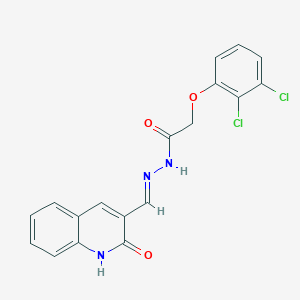
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)
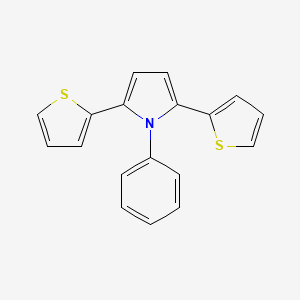
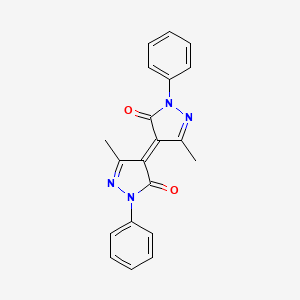
![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)
